molecular formula C11H18O3 B12820263 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate

Cat. No.: B12820263
M. Wt: 198.26 g/mol
InChI Key: AUFOUTHSZBRRDJ-UHFFFAOYSA-N
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Description

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate: , commonly referred to as camphor , is a bicyclic organic compound with the chemical formula C10H16O. It exists as a white crystalline solid with a characteristic aromatic odor. Camphor has been used for centuries in traditional medicine, perfumery, and various industrial applications.

Preparation Methods

a. Synthetic Routes: Camphor can be synthesized through several methods, including:

    Isoprene Oxidation: Isoprene undergoes oxidation to form camphor.

    Turpentine Oxidation: Turpentine oil (obtained from pine trees) can be oxidized to yield camphor.

    Bornyl Chloride Cyclization: Bornyl chloride, derived from camphene, cyclizes to form camphor.

b. Industrial Production: The industrial production of camphor involves the oxidation of α-pinene (a component of turpentine oil) using air or oxygen. This process yields camphor, which is then purified and crystallized.

Chemical Reactions Analysis

Camphor participates in various chemical reactions:

    Oxidation: Camphor can be oxidized to camphorquinone, an important intermediate in the synthesis of pharmaceuticals.

    Reduction: Reduction of camphor yields isoborneol or borneol.

    Substitution: Camphor undergoes halogenation (e.g., bromination) to form halogenated derivatives.

    Common Reagents: Oxidizing agents (such as chromic acid), reducing agents (such as sodium borohydride), and halogens (e.g., bromine).

    Major Products: Isoborneol, borneol, and camphorquinone.

Scientific Research Applications

Camphor finds applications in various fields:

    Medicine: Used in topical analgesics, cough suppressants, and anti-itch creams.

    Insect Repellent: Camphor repels insects and moths.

    Flavor and Fragrance: Adds a minty, cooling flavor to food and beverages.

    Plastics and Polymers: Used as a plasticizer and stabilizer.

    Synthetic Organic Chemistry: Serves as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

Camphor’s effects are diverse:

    Topical Analgesia: It activates TRPV1 receptors, leading to a cooling sensation and pain relief.

    Antimicrobial Properties: Camphor exhibits antibacterial and antifungal effects.

    Anti-Inflammatory Activity: Modulates inflammatory pathways.

Comparison with Similar Compounds

Camphor is unique due to its bicyclic structure and versatile applications. Similar compounds include:

    Borneol: Another bicyclic terpene alcohol with medicinal uses.

    Menthol: A related compound found in mint leaves.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) hydrogen carbonate

InChI

InChI=1S/C11H18O3/c1-10(2)7-4-5-11(10,3)8(6-7)14-9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

AUFOUTHSZBRRDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)O)C)C

Origin of Product

United States

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